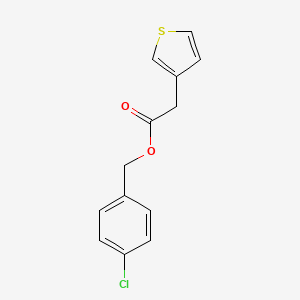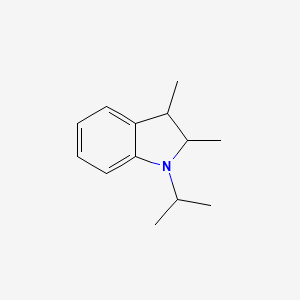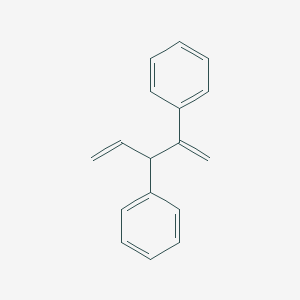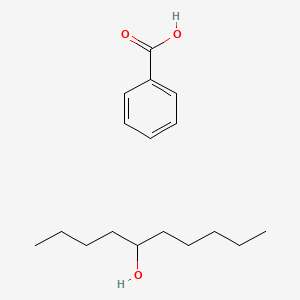
(4-Chlorophenyl)methyl (thiophen-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)methyl (thiophen-3-yl)acetate is an organic compound that combines a chlorophenyl group with a thiophene ring through an acetate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl (thiophen-3-yl)acetate typically involves the esterification of (4-chlorophenyl)methanol with thiophene-3-acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)methyl (thiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of (4-chlorophenyl)methyl (thiophen-3-yl)carboxylic acid.
Reduction: Formation of (4-chlorophenyl)methyl (thiophen-3-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (4-Chlorophenyl)methyl (thiophen-3-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (4-Chlorophenyl)methyl (thiophen-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetate group may undergo hydrolysis, releasing active metabolites that exert biological effects. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
(4-Chlorophenyl)methyl acetate: Lacks the thiophene ring, resulting in different chemical and biological properties.
Thiophen-3-yl acetate: Lacks the chlorophenyl group, affecting its reactivity and applications.
(4-Chlorophenyl)methyl (thiophen-2-yl)acetate: Similar structure but with the thiophene ring in a different position, leading to variations in its properties.
Uniqueness
(4-Chlorophenyl)methyl (thiophen-3-yl)acetate is unique due to the combination of the chlorophenyl and thiophene groups. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
206536-84-7 |
|---|---|
分子式 |
C13H11ClO2S |
分子量 |
266.74 g/mol |
IUPAC名 |
(4-chlorophenyl)methyl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C13H11ClO2S/c14-12-3-1-10(2-4-12)8-16-13(15)7-11-5-6-17-9-11/h1-6,9H,7-8H2 |
InChIキー |
YTKASYUAKNVQEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC(=O)CC2=CSC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)

![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)


![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)

![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
